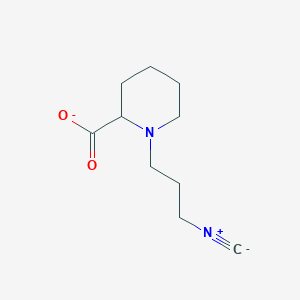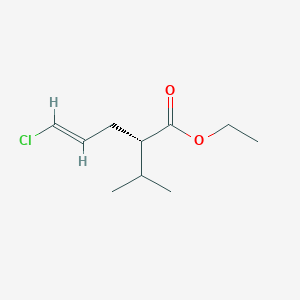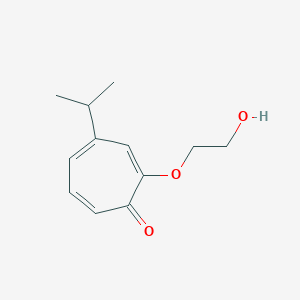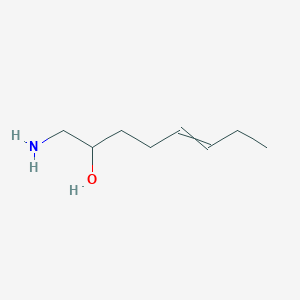
Acetamide, N-(diphenylphosphino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(diphenylphosphino)- is an organic compound that features a phosphine group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(diphenylphosphino)- typically involves the reaction of diphenylphosphine with acetamide under controlled conditions. One common method is the reaction of diphenylphosphine with acetamide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production methods for Acetamide, N-(diphenylphosphino)- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(diphenylphosphino)- can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are used to form metal-phosphine complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted acetamide derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Acetamide, N-(diphenylphosphino)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in various organic reactions.
Medicine: Investigated for its potential use in drug design and development due to its unique chemical properties.
Industry: Used in the synthesis of advanced materials and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(diphenylphosphino)- involves its ability to act as a ligand and form complexes with transition metals. These metal complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group can donate electron density to the metal center, stabilizing it and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylacetamide: Another acetamide derivative with different substituents on the nitrogen atom.
Diphenylphosphine: A simpler phosphine compound without the acetamide moiety.
Phosphine oxides: Oxidized derivatives of phosphine compounds.
Uniqueness
Acetamide, N-(diphenylphosphino)- is unique due to the presence of both the acetamide and diphenylphosphine groups in its structure. This combination allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler phosphine or acetamide compounds.
Propiedades
Número CAS |
292146-58-8 |
|---|---|
Fórmula molecular |
C14H14NOP |
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
N-diphenylphosphanylacetamide |
InChI |
InChI=1S/C14H14NOP/c1-12(16)15-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16) |
Clave InChI |
OFVLWRISOBPRBP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)


![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)



![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)


![Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate](/img/structure/B12584295.png)


